1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide, also known as umeclidinium bromide, is a synthetic compound primarily used in pharmacological applications. It belongs to the class of long-acting muscarinic antagonists and is particularly noted for its role in the treatment of chronic obstructive pulmonary disease. Its chemical structure features a quinuclidine moiety, which is integral to its pharmacological activity.
The compound can be identified by its CAS number 869113-09-7 and has various synonyms including GSK573719A and Umeclidinium. It is commercially available and produced by several pharmaceutical companies, with detailed specifications found in chemical databases and regulatory filings.
Umeclidinium bromide is classified as a long-acting muscarinic antagonist. This classification is based on its mechanism of action, which involves blocking muscarinic receptors to facilitate bronchodilation. It is an active pharmaceutical ingredient widely utilized in respiratory therapies.
The synthesis of umeclidinium bromide involves several key steps:
The entire synthesis process requires careful control of reaction conditions, including temperature and solvent choice, often utilizing dipolar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate reactions at elevated temperatures .
Umeclidinium bromide has the molecular formula and a molecular weight of approximately 508.49 g/mol. The compound's structure includes:
The InChI key for umeclidinium bromide is PEJHHXHHNGORMP-UHFFFAOYSA-M, which provides a unique identifier for its chemical structure.
Umeclidinium bromide participates in several chemical reactions typical for quaternary ammonium compounds:
These reactions are influenced by factors such as pH, solvent polarity, and temperature, making them essential considerations during formulation and application development.
Umeclidinium bromide exerts its therapeutic effects primarily through the antagonism of muscarinic receptors in the airway smooth muscle. By blocking these receptors, it prevents acetylcholine from eliciting bronchoconstriction, thereby promoting bronchodilation.
The mechanism involves:
Studies have shown that umeclidinium has a prolonged duration of action due to its slow dissociation from the receptor sites, making it suitable for once-daily dosing in chronic obstructive pulmonary disease management .
Umeclidinium bromide is primarily used in the pharmaceutical industry as a long-acting bronchodilator for patients suffering from chronic obstructive pulmonary disease. Its efficacy in improving lung function makes it a vital component of combination therapies aimed at enhancing patient outcomes in respiratory diseases.
Additionally, ongoing research explores its potential applications in other areas such as asthma management and other respiratory conditions where muscarinic antagonism may provide therapeutic benefits .
CAS No.: 27542-17-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2